molecular formula C22H16O5 B8103613 Cdk9-IN-10

Cdk9-IN-10

Cat. No.: B8103613
M. Wt: 360.4 g/mol
InChI Key: OQHAZMRRNANBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK9-IN-10 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a serine/threonine kinase that plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. Dysregulation of CDK9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK9-IN-10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CDK9-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CDK9-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

CDK9-IN-10 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. This phosphorylation is essential for the transition from transcriptional initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and decreased expression of genes critical for cell survival and proliferation .

Comparison with Similar Compounds

CDK9-IN-10 is compared with other CDK9 inhibitors to highlight its uniqueness:

This compound stands out due to its high selectivity for CDK9 and its potential for use in combination therapies to enhance anticancer effects .

Properties

IUPAC Name

5,8-dihydroxy-2-phenyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c23-16-11-18(15-9-5-2-6-10-15)27-22-20(16)17(24)12-19(21(22)25)26-13-14-7-3-1-4-8-14/h1-12,24-25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHAZMRRNANBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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